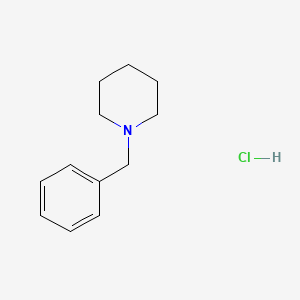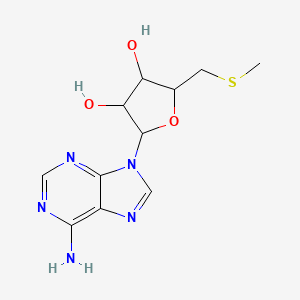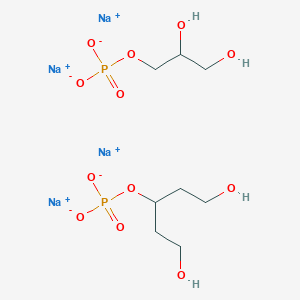
1-Benzylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylpiperidine hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-benzylpiperidine hydrochloride involves several steps. One common method includes the preparation of intermediates such as N-benzyl glycine ethyl ester. The process involves dissolving benzylamine in an organic solvent, adding 2-halogenated ethyl acetate, alkali, and quaternary ammonium salt, and performing a reaction to obtain the ester. Further steps involve reactions with 4-halogenated ethyl acetate and alkali, followed by crystallization to obtain the final product . Industrial production methods often focus on optimizing yield and purity while minimizing costs.
Chemical Reactions Analysis
1-Benzylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpiperidone, while reduction can produce benzylpiperidine derivatives.
Scientific Research Applications
1-Benzylpiperidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzylpiperidine hydrochloride involves its interaction with specific molecular targets. It can act on neurotransmitter systems, including the serotonergic and dopaminergic pathways, similar to other piperidine derivatives. These interactions can lead to various pharmacological effects, such as modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
1-Benzylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Benzylpiperazine: A stimulant with effects similar to amphetamines.
The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological properties. Its benzyl group and piperidine ring confer distinct reactivity and biological activity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and biological research. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.
Properties
CAS No. |
6295-81-4 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-benzylpiperidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1,3-4,7-8H,2,5-6,9-11H2;1H |
InChI Key |
MPPIBJJDFLONMO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2.Cl |
Key on ui other cas no. |
6295-81-4 |
Related CAS |
2905-56-8 (Parent) |
Synonyms |
1-benzylpiperidine 1-benzylpiperidine hydrochloride N-benzylpiperidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-(4-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B1217180.png)
